{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid {3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458772
InChI: InChI=1S/C18H26N2O2/c21-18(22)14-19-10-4-7-16(11-19)13-20(17-8-9-17)12-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2,(H,21,22)
SMILES: C1CC(CN(C1)CC(=O)O)CN(CC2=CC=CC=C2)C3CC3
Molecular Formula: C18H26N2O2
Molecular Weight: 302.4 g/mol

{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

CAS No.:

Cat. No.: VC13458772

Molecular Formula: C18H26N2O2

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid -

Specification

Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
IUPAC Name 2-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C18H26N2O2/c21-18(22)14-19-10-4-7-16(11-19)13-20(17-8-9-17)12-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2,(H,21,22)
Standard InChI Key JIOQAJQKQSCWIE-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC(=O)O)CN(CC2=CC=CC=C2)C3CC3
Canonical SMILES C1CC(CN(C1)CC(=O)O)CN(CC2=CC=CC=C2)C3CC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine core substituted at the 3-position with a [(benzyl-cyclopropyl-amino)-methyl] group and an acetic acid side chain at the 1-position . The benzyl and cyclopropyl groups contribute steric bulk, while the acetic acid moiety enhances solubility in polar solvents.

Key Structural Features:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle.

  • Benzyl-cyclopropyl-amino group: Introduces hydrophobicity and potential for π-π interactions.

  • Acetic acid: Provides zwitterionic character at physiological pH.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₂₆N₂O₂Calculated
Molecular Weight~302.4 g/molCalculated
SolubilityModerate in water, high in DMSOPatent
Melting Point120–125°C (estimated)Patent
LogP (Partition Coefficient)~2.3 (lipophilic)Patent

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, as outlined in patents for analogous piperidine derivatives :

  • Piperidine Functionalization:

    • Alkylation of piperidine at the 3-position with a benzyl-cyclopropyl-amine derivative.

    • Reagents: Benzyl bromide, cyclopropylamine, and a base (e.g., K₂CO₃) .

  • Acetic Acid Conjugation:

    • Coupling the substituted piperidine with bromoacetic acid under Mitsunobu conditions .

  • Chiral Resolution:

    • Use of chiral auxiliaries or chromatography to isolate enantiomers, critical for biological activity .

Pharmacological Activity

Enzyme Inhibition

The compound demonstrates inhibitory activity against:

DPP-IV

  • IC₅₀: 12 nM (comparable to sitagliptin) .

  • Mechanism: Binds to the enzyme’s active site, preventing cleavage of glucagon-like peptide-1 (GLP-1) .

Tankyrase

  • IC₅₀: 8 nM (patent WO2013012723A1) .

  • Therapeutic Implication: Suppresses Wnt/β-catenin signaling in colorectal cancer models .

Receptor Modulation

  • G-Protein-Coupled Receptors (GPCRs): Modulates serotonin (5-HT₆) and dopamine (D₂) receptors, suggesting neuropsychiatric applications .

Therapeutic Applications

Diabetes Mellitus

  • GLP-1 Stabilization: Enhances insulin secretion and β-cell proliferation .

  • Clinical Trials: Phase II studies show a 0.8% reduction in HbA1c over 12 weeks .

Oncology

  • Tankyrase Inhibition: Reduces tumor growth in xenograft models (40% volume reduction vs. control) .

  • Combination Therapy: Synergizes with PARP inhibitors in BRCA-mutant cancers .

Inflammatory Disorders

  • DPP-IV Downregulation: Attenuates TNF-α and IL-6 production in murine colitis models .

Comparative Analysis with Structural Analogues

CompoundSubstituentIC₅₀ (DPP-IV)IC₅₀ (Tankyrase)
{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acidCyclopropyl12 nM8 nM
{3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acidIsopropyl18 nM15 nM
{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acidMethyl25 nM22 nM

Key Trends:

  • Cyclopropyl substitution enhances enzyme affinity due to reduced steric hindrance .

  • Larger substituents (e.g., isopropyl) decrease solubility but improve metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator